An In-Depth Technical Guide to the Physicochemical Properties of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one
An In-Depth Technical Guide to the Physicochemical Properties of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one
Foreword
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful therapeutic development. This guide provides an in-depth exploration of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one, a heterocyclic compound that serves as a core scaffold for a variety of pharmacologically active agents. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and providing actionable protocols for properties that remain to be fully elucidated in the public domain. Our objective is to equip you with the foundational knowledge necessary to advance your research and development efforts involving this promising molecular entity.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone nucleus is a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities. The subject of this guide, 6-phenyl-2,4-dihydro-1H-pyridazin-3-one (also referred to as 6-phenyl-3(2H)-pyridazinone), is a key member of this class. It is a white crystalline solid with the molecular formula C₁₀H₈N₂O and a molar mass of 172.18 g/mol [1].
Derivatives of this core structure have been investigated for a range of therapeutic applications, including as cardiotonic agents, analgesics, and anti-inflammatory drugs[1][2][3]. The pharmacological potential of this scaffold underscores the importance of a thorough characterization of its fundamental physicochemical properties, which govern its solubility, stability, and bioavailability – critical parameters in drug design and formulation.
Core Physicochemical Characteristics
A foundational dataset of a compound's physical and chemical properties is essential for any formulator or medicinal chemist. The key known properties of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O | [1] |
| Molar Mass | 172.18 g/mol | [1] |
| CAS Registry Number | 2166-31-6 | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 476.43 K (203.28 °C) | [4] |
| Purity (as synthesized) | > 97% (HPLC) | [5] |
Solubility Profile: A Critical Parameter for Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its bioavailability. Extensive studies have been conducted on the solubility of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one in a variety of pharmaceutical solvents at different temperatures.
The dissolution of this compound has been shown to be an endothermic and entropy-driven process in all tested solvents[6]. The mole fraction solubility increases with temperature, a crucial factor for crystallization and formulation processes.
Table of Mole Fraction Solubility (x_e) at 318.2 K (45.05 °C) [1][6]
| Solvent | Mole Fraction (x_e) |
| Dimethyl sulfoxide (DMSO) | 4.73 × 10⁻¹ |
| Polyethylene glycol-400 (PEG-400) | 4.12 × 10⁻¹ |
| Transcutol® | 3.46 × 10⁻¹ |
| Ethyl acetate | 6.81 × 10⁻² |
| 2-Butanol | 2.18 × 10⁻² |
| 1-Butanol | 2.11 × 10⁻² |
| Propylene glycol (PG) | 1.50 × 10⁻² |
| Isopropyl alcohol (IPA) | 1.44 × 10⁻² |
| Ethylene glycol (EG) | 1.27 × 10⁻² |
| Ethanol | 8.22 × 10⁻³ |
| Methanol | 5.18 × 10⁻³ |
| Water | 1.26 × 10⁻⁵ |
These data highlight the compound's poor aqueous solubility and its significantly higher solubility in organic solvents, particularly DMSO, PEG-400, and Transcutol®. This information is invaluable for selecting appropriate solvent systems for synthesis, purification, and formulation development.
Spectral Characteristics: Elucidating the Molecular Structure
Spectroscopic analysis is fundamental for confirming the identity and purity of a compound. While detailed spectral data with peak assignments for 6-phenyl-2,4-dihydro-1H-pyridazin-3-one are not fully available in the public domain, the compound has been characterized using the following techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show signals corresponding to the protons of the phenyl ring and the pyridazinone ring. The phenyl protons will likely appear as multiplets in the aromatic region (typically δ 7-8 ppm). The protons on the dihydropyridazinone ring would appear in the aliphatic region, and their chemical shifts and coupling patterns would provide information about their connectivity.
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¹³C NMR: The spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the pyridazinone ring is expected to have a chemical shift in the downfield region (typically δ 160-180 ppm). The carbons of the phenyl ring and the pyridazinone ring will have characteristic chemical shifts that can be assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR experiments (COSY, HSQC, HMBC).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The main reported FT-IR peaks for 6-phenyl-2,4-dihydro-1H-pyridazin-3-one are at 2854.32 cm⁻¹, 1529.37 cm⁻¹, 1282.13 cm⁻¹, 1007.12 cm⁻¹, and 587.67 cm⁻¹[4]. The peak at 1529.37 cm⁻¹ is likely associated with the C=O stretching vibration of the pyridazinone ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one would be expected to show a molecular ion peak corresponding to its molecular weight (172.18 g/mol )[1].
Solid-State Properties: Crystallinity and Polymorphism
The solid-state properties of a drug substance can significantly impact its stability, solubility, and manufacturing processes.
Crystallinity: 6-phenyl-2,4-dihydro-1H-pyridazin-3-one is described as a white crystalline solid[1]. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) studies on the pure and equilibrated solid phases have confirmed its crystalline nature[1].
Polymorphism: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development. Studies on 6-phenyl-2,4-dihydro-1H-pyridazin-3-one after equilibrium in various solvents have shown no evidence of transformation into solvates, hydrates, or different polymorphs[1]. However, a comprehensive polymorphic screen under a wider range of conditions is always a prudent step in preclinical development.
Ionization Constant (pKa): A Key Determinant of In Vivo Behavior
The pyridazinone ring contains nitrogen atoms that can be protonated, and the lactam-like amide proton can be deprotonated under basic conditions. Therefore, the molecule is expected to have at least one pKa value.
Stability Profile: Ensuring Product Quality and Efficacy
The stability of a drug substance is paramount to ensure its safety and efficacy throughout its shelf life. While specific, detailed stability studies on 6-phenyl-2,4-dihydro-1H-pyridazin-3-one are not widely published, general knowledge of related heterocyclic systems can provide some insights.
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pH Stability: Lactam rings, such as the one in the pyridazinone structure, can be susceptible to hydrolysis under strongly acidic or basic conditions. The rate of degradation is often pH-dependent.
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Thermal Stability: The high melting point of the compound suggests good thermal stability in the solid state.
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Photostability: Aromatic and heterocyclic compounds can be susceptible to photodegradation.
Given the lack of specific data, a comprehensive stability-indicating assay should be developed and validated early in the drug development process.
Synthesis and Characterization: A Practical Overview
A reliable synthetic route is fundamental to any research program. The synthesis of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one has been reported with a good yield.
Synthesis Workflow:
Caption: Synthetic route for 6-phenyl-2,4-dihydro-1H-pyridazin-3-one.
Characterization: The identity and purity of the synthesized compound should be confirmed using a battery of analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, mass spectrometry, and elemental analysis. Purity is typically assessed by HPLC.
Experimental Protocols: A Guide to Characterization
Determination of pKa for a Poorly Soluble Compound (UV-Vis Spectrophotometric Method)
This protocol is designed to overcome the challenges of low aqueous solubility.
Principle: The UV-Vis spectrum of an ionizable compound often changes with pH. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.
Workflow:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Step-by-Step Methodology:
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Prepare a concentrated stock solution of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one in a water-miscible organic solvent in which it is freely soluble (e.g., DMSO).
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Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12).
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Prepare a series of working solutions by adding a small, constant volume of the stock solution to a larger, constant volume of each buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.
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Record the UV-Vis spectrum of each working solution to identify the wavelength (λ) at which the absorbance changes most significantly with pH.
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Measure the absorbance of each working solution at this selected wavelength.
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Plot the absorbance versus pH. The resulting data should form a sigmoidal curve.
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Determine the pKa as the pH at the inflection point of the curve. This can be done graphically or by using appropriate software to fit the data to the Henderson-Hasselbalch equation.
Photostability Testing
This protocol is based on the ICH Q1B guideline for photostability testing.
Principle: The compound is exposed to a standardized light source, and any resulting degradation is quantified by a stability-indicating analytical method.
Workflow:
Caption: Workflow for photostability testing.
Step-by-Step Methodology:
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Prepare samples of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one in both the solid state and in a relevant solution (e.g., a formulation vehicle).
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Prepare dark control samples by wrapping identical samples in aluminum foil to protect them from light.
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Expose the test samples to a calibrated light source that provides a combination of visible and UV light, as specified in the ICH Q1B guideline.
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After the exposure period, analyze both the exposed samples and the dark controls using a validated stability-indicating HPLC method.
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Compare the chromatograms of the exposed and control samples to identify and quantify any degradation products and to determine the loss of the parent compound.
Conclusion
6-phenyl-2,4-dihydro-1H-pyridazin-3-one is a molecule of significant interest in medicinal chemistry. This guide has synthesized the available data on its physicochemical properties and provided a framework for further investigation. While key data points such as a definitive pKa value, detailed spectral assignments, and a crystal structure remain to be elucidated, the provided protocols offer a clear path for researchers to obtain this critical information. A thorough understanding of the properties outlined in this guide will undoubtedly facilitate the rational design and development of new therapeutic agents based on this versatile pyridazinone scaffold.
References
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Shaikh, F.; Imran, M.; Haq, N.; Alshehri, S.; Anwer, M. K. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules2019 , 24, 3404. [Link]
-
Shaikh, F.; Imran, M.; Haq, N.; Alshehri, S.; Anwer, M. K. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. PubMed2019 . [Link]
-
Gökçe, M.; Çolak, M. S.; Küpeli, E.; Şahin, M. F. Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives. PubMed2009 . [Link]
-
Shaikh, F.; Imran, M.; Haq, N.; Alshehri, S.; Anwer, M. K. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate2019 . [Link]
-
Verma, S. K.; Irrchhaiya, R.; Namdeo, K. P.; Singh, V. K.; Singh, A.; Khurana, S. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal2008 , 1, 334. [Link]
-
Wang, T.; Dong, Y.; Wang, L. C.; Chen, Z. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. PubMed2007 . [Link]
-
Asif, M. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Bentham Science2023 . [Link]
-
Asif, M. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research2010 , 2, 1111-1124. [Link]
-
Gökçe, M.; Utku, S.; Küpeli, E. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. Semantic Scholar2009 . [Link]
